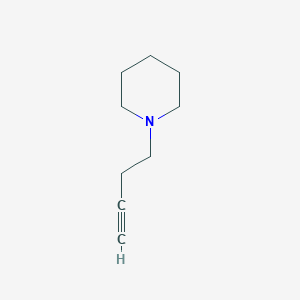

1-(But-3-yn-1-yl)piperidine

描述

属性

IUPAC Name |

1-but-3-ynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZHDOSFNAEDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522871 | |

| Record name | 1-(But-3-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-74-7 | |

| Record name | 1-(But-3-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(But-3-yn-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(But-3-yn-1-yl)piperidine is a key heterocyclic building block with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary role as a precursor in the development of novel therapeutics, particularly dual-action histamine H3 receptor antagonists and serotonin reuptake inhibitors. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for complex neurological and psychiatric disorders.

Chemical Identity and Properties

Molecular Formula: C9H15N[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 137.22 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

Piperidine

-

But-3-yn-1-yl tosylate

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of a piperazine derivative (1.0 equivalent) and triethylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF), add but-3-yn-1-yl tosylate (1.4 equivalents).

-

Stir the resulting mixture at 60 °C for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, replace the THF with ethyl acetate.

-

Add water to the reaction mixture, and separate the aqueous layer.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product via automated column chromatography to yield the final product.

Application in the Synthesis of Tetrahydronaphthyridines

A primary application of this compound is its use as a key reagent in the synthesis of novel tetrahydronaphthyridines. These resulting compounds have shown potential as dual-acting histamine H3 receptor antagonists and serotonin reuptake inhibitors, making them promising candidates for the treatment of various neurological and psychiatric conditions.

The general workflow for this synthesis is depicted below:

Caption: Experimental workflow for the synthesis of tetrahydronaphthyridines.

Biological Significance and Signaling Pathways

The therapeutic potential of the tetrahydronaphthyridines synthesized from this compound lies in their ability to modulate two key neurological targets: the histamine H3 receptor and the serotonin transporter.

-

Histamine H3 Receptor Antagonism: The histamine H3 receptor is an autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor leads to increased levels of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

-

Serotonin Reuptake Inhibition: The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant and anxiolytic medications.

The dual modulation of these targets presents a promising strategy for developing novel treatments for complex neuropsychiatric disorders that may involve dysregulation of both the histaminergic and serotonergic systems.

References

Synthesis and Characterization of 1-(But-3-yn-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(But-3-yn-1-yl)piperidine. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a terminal alkyne moiety. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its favorable physicochemical properties that can enhance drug-like characteristics. The presence of a terminal alkyne group provides a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other alkyne-based transformations. This makes this compound a valuable building block for the synthesis of more complex molecules and for the exploration of new chemical space in drug discovery. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable but-3-yn-1-yl electrophile with piperidine. A common and effective method involves the N-alkylation of piperidine with a but-3-yn-1-yl sulfonate ester, such as the tosylate, or a halide.

DOT Diagram: Synthesis Pathway

Spectroscopic and Synthetic Profile of 1-(But-3-yn-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)piperidine. The information presented herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry for this compound. These predictions are based on established principles of spectroscopic interpretation and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | H-1' |

| ~2.35 | m | 4H | H-2, H-6 (piperidine, eq) |

| ~2.25 | td | 2H | H-2' |

| ~1.95 | t | 1H | H-4' |

| ~1.55 | m | 4H | H-3, H-5 (piperidine) |

| ~1.40 | m | 2H | H-4 (piperidine) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~83.0 | C-3' |

| ~69.0 | C-4' |

| ~57.0 | C-1' |

| ~54.5 | C-2, C-6 (piperidine) |

| ~26.0 | C-4 (piperidine) |

| ~24.5 | C-3, C-5 (piperidine) |

| ~19.0 | C-2' |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~2850 | Strong | C-H stretch (aliphatic) |

| ~2120 | Medium | C≡C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H]⁺ |

| 98 | High | [M - C₃H₃]⁺ (Loss of propargyl) |

| 84 | Very High | [Piperidine]⁺ fragment |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

This procedure describes a standard method for the N-alkylation of a secondary amine.

Materials:

-

Piperidine

-

4-Bromo-1-butyne (or 4-chloro-1-butyne)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-bromo-1-butyne (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan of the empty sample holder before running the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Obtain the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Solubility and Stability of 1-(But-3-yn-1-yl)piperidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(But-3-yn-1-yl)piperidine, a heterocyclic amine containing a terminal alkyne functionality. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected physicochemical properties based on the well-understood characteristics of its core structural motifs: the piperidine ring and the butynyl group. Furthermore, this guide details standardized experimental protocols for the systematic determination of its solubility and stability profiles in common laboratory solvents. This information is critical for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for applications in reaction optimization, formulation development, and analytical method development.

Introduction

This compound is a valuable synthetic intermediate and building block in various chemical research areas. The molecule incorporates a basic piperidine ring, which can act as a hydrogen bond acceptor and a base, and a terminal alkyne group, which is a versatile functional group for reactions such as "click" chemistry, Sonogashira coupling, and C-H activation. A thorough understanding of its solubility and stability is paramount for its effective use, storage, and the development of robust experimental procedures. This guide aims to provide a foundational understanding of these properties and the methodologies to quantify them.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure, which combines a polar amine with a relatively nonpolar hydrocarbon chain containing a terminal alkyne.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₅N | |

| Molecular Weight | 137.22 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar N-alkylated piperidines. |

| pKa (of conjugate acid) | ~10-11 | The piperidine nitrogen is basic.[1] |

| Predicted logP | ~1.5 - 2.5 | The butynyl chain increases lipophilicity compared to piperidine itself. |

Predicted Solubility Profile

The solubility of this compound is expected to be dictated by the interplay between the polar piperidine ring and the nonpolar butynyl substituent.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," the following solubility trends are anticipated:

-

High Solubility: In a broad range of organic solvents. The aliphatic structure suggests good compatibility with many organic media.

-

Miscibility: Likely miscible with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and Tetrahydrofuran (THF), as well as alcohols like ethanol and methanol.

-

Good Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and ethereal solvents like Diethyl Ether.

-

Moderate to Good Solubility: In nonpolar aromatic solvents such as Toluene.

-

Limited Solubility: In highly nonpolar aliphatic solvents like Hexane and Cyclohexane.

-

pH-Dependent Aqueous Solubility: Due to the basic nature of the piperidine nitrogen, the compound is expected to be significantly more soluble in acidic aqueous solutions where it will be protonated to form a more soluble salt.[1] In neutral or basic aqueous solutions, its solubility will be considerably lower.

Predicted Solubility in Common Laboratory Solvents (Qualitative):

| Solvent Class | Representative Solvents | Predicted Solubility |

| Protic Polar | Water (acidic pH), Methanol, Ethanol | High (in acidic water), Miscible |

| Aprotic Polar | DMSO, DMF, Acetonitrile, Acetone | High to Miscible |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High |

| Aromatic | Toluene | Moderate to High |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffered solutions at various pH, ethanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is enough compound to maintain a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let any undissolved material settle. For colloidal suspensions, centrifugation may be necessary.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid or undissolved liquid particles.[2]

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-FID).

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature and, if applicable, pH.[2]

Workflow for Thermodynamic Solubility Determination:

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by the chemical reactivity of the piperidine ring and the terminal alkyne.

Potential Areas of Instability:

-

Oxidation: The piperidine ring, being a secondary amine, can be susceptible to oxidation. The terminal alkyne can also undergo oxidative coupling or other oxidative reactions.

-

Acid/Base Instability: While generally stable in a wide pH range, extreme pH conditions could potentially lead to degradation. The compound itself is basic and will react with acids.

-

Reactivity of the Terminal Alkyne: The acidic proton on the terminal alkyne can be abstracted by strong bases. Terminal alkynes can also react with certain metals.[4] For instance, they can form explosive acetylides with heavy metal salts (e.g., silver, copper(I)), a reaction sometimes used for their detection.[4][5]

-

Light and Temperature: As with many organic compounds, prolonged exposure to high temperatures or UV light could potentially lead to degradation.

Predicted Degradation Pathways:

-

N-Oxidation: The piperidine nitrogen can be oxidized to the corresponding N-oxide.

-

Ring Opening: Under harsh conditions, the piperidine ring could undergo oxidative cleavage.

-

Alkyne Dimerization/Polymerization: In the presence of certain catalysts (e.g., copper salts), terminal alkynes can undergo Glaser coupling to form diynes.

-

Hydration of the Alkyne: In the presence of acid and a mercury catalyst (or other suitable catalysts), the alkyne could be hydrated to form a methyl ketone (Markovnikov addition).

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Stressor solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

Purified water

-

A stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Temperature-controlled ovens and photostability chambers.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions (acid, base, oxidant) and in purified water for thermal and photolytic stress.[3]

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Incubate solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Store the solution with the oxidizing agent (e.g., H₂O₂) at room temperature.

-

Thermal Degradation: Store the aqueous solution in a temperature-controlled oven.

-

Photolytic Degradation: Expose the aqueous solution to light according to ICH Q1B guidelines.

-

-

Time Points: At appropriate time intervals, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

-

Analysis: Analyze the samples using the stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Workflow for Forced Degradation Study:

References

The Piperidine Scaffold: A Privileged Structure in Drug Discovery with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged structure." Its prevalence in a wide array of FDA-approved drugs and naturally occurring bioactive compounds underscores its significance in the development of novel therapeutics. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the significant and diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic and antiproliferative activities of several notable piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

| Derivative Name/Code | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference(s) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1][2] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [4] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [4] | |

| B4125 | Various | Colon, Liver, Esophageal | Mean IC50: 0.48 µg/mL | [5] |

| Compound 9 (Ceritinib analog) | H2228 | Lung | 0.024 | [6] |

| Piperidine-dihydropyridine hybrid | A-549 | Lung | 15.94 ± 0.201 | [7] |

| MCF-7 | Breast | 22.12 ± 0.213 | [7] | |

| RAJI | MDA-MB-231 | Breast (TNBC) | 20 µg/mL | [7] |

| MDA-MB-468 | Breast (TNBC) | 25 µg/mL | [7] |

Key Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several crucial signaling pathways that regulate cell survival, proliferation, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Several piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its favorable physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, make it a privileged structure in the design of novel therapeutics. The introduction of an alkynyl functional group, as seen in 1-(but-3-yn-1-yl)piperidine, offers a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space and the development of compounds with tailored biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological applications of this compound and related compounds, with a focus on their potential in drug discovery.

Chemical Properties and Synthesis

This compound is a tertiary amine with the chemical formula C₉H₁₅N and a molecular weight of 137.22 g/mol . Its structure consists of a piperidine ring N-substituted with a butynyl group.

A relevant synthetic procedure for a structurally similar compound, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, has been reported and can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of a N-(But-3-ynyl) Heterocycle (Adapted)

This protocol is based on the synthesis of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine and can be modified for the synthesis of this compound by substituting the starting piperazine derivative with piperidine.

Materials:

-

Piperidine

-

But-3-yn-1-yl tosylate (or a suitable 4-halo-1-butyne)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 equivalent), but-3-yn-1-yl tosylate (1.2 equivalents), and triethylamine (1.5 equivalents) in anhydrous THF.

-

Stir the resulting mixture at 60 °C for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, replace the THF with ethyl acetate.

-

Add water to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via automated column chromatography (e.g., Biotage with a KP-Sil column and a petroleum ether/EtOAc gradient).

Characterization Data

The following table summarizes the expected and reported spectroscopic data for N-alkynyl piperidine derivatives.

| Analysis | Description | Expected/Reported Data for Related Compounds |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | For piperidine, characteristic signals appear around δ 2.79 (t, 4H, -CH₂-N-CH₂-) and 1.58-1.46 (m, 6H, -CH₂-CH₂-CH₂-). The butynyl group would show a terminal alkyne proton around δ 2.0-3.0 (t), and methylene protons adjacent to the nitrogen and the alkyne. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | For piperidine, signals are expected around δ 47 (-CH₂-N-CH₂-) and 26, 24 (-CH₂-CH₂-). The butynyl group would show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized methylene carbons. |

| IR Spectroscopy | Identifies functional groups present in the molecule. | A characteristic C≡C-H stretching vibration is expected around 3300 cm⁻¹ for the terminal alkyne. C-H stretching and bending vibrations for the piperidine and methylene groups are also expected. The IR spectrum of piperidine shows characteristic bands for N-H and C-H vibrations. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 137.22. Predicted m/z values for various adducts include [M+H]⁺ at 138.12773 and [M+Na]⁺ at 160.10967. |

Biological Activities and Potential Applications

While specific biological data for this compound is scarce in the public domain, its use as a key intermediate in the synthesis of pharmacologically active compounds provides significant insight into its potential applications.

Histamine H3 Receptor Antagonism

This compound has been utilized as a reagent in the synthesis of novel tetrahydronaphthyridines that exhibit dual activity as histamine H3 receptor antagonists and serotonin reuptake inhibitors. Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential for treating neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The piperidine moiety is a common structural feature in many potent histamine H3 receptor antagonists.

Serotonin Reuptake Inhibition

The same class of tetrahydronaphthyridines derived from this compound also demonstrates inhibition of the serotonin transporter (SERT). Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and other mood disorders. The development of dual-acting compounds that target both the histamine H3 receptor and the serotonin transporter represents a promising strategy for novel antidepressant therapies.

The logical workflow for identifying such dual-acting compounds is presented below:

Discovery and history of substituted piperidines in medicinal chemistry.

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines in Drug Development

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold, a foundational structural motif that has given rise to a remarkable number of therapeutic agents across diverse disease areas. This six-membered nitrogen-containing heterocycle, first isolated from piperine in 1850, has become a cornerstone of medicinal chemistry due to its favorable physicochemical properties and synthetic tractability.[1] This technical guide delves into the rich history of substituted piperidines, from their early discoveries to their evolution into some of the most impactful drugs of the 20th and 21st centuries. We will explore the key synthetic milestones, the evolution of structure-activity relationships, and provide detailed experimental insights into this versatile pharmacophore.

A Historical Trajectory of Discovery and Innovation

The journey of substituted piperidines from a chemical curiosity to a mainstay of the pharmaceutical industry is marked by serendipitous discoveries and rational drug design. The timeline below highlights some of the pivotal moments in this journey.

1939: The Dawn of the Phenylpiperidines - The Synthesis of Meperidine

The story of synthetic substituted piperidine drugs arguably begins with the work of German chemist Otto Eisleb. While investigating potential anticholinergic agents, Eisleb synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound that would later be known as meperidine (or pethidine), and marketed as Demerol.[2][3] Initial screenings unexpectedly revealed its potent analgesic properties, marking the birth of the 4-phenylpiperidine class of opioids.[4][5] This discovery was a landmark event, demonstrating that a molecule structurally simpler than morphine could elicit powerful pain relief.

1958: A New Era in Psychiatry - The Arrival of Haloperidol

Building on the growing understanding of piperidine chemistry, Paul Janssen and his team at Janssen Pharmaceutica synthesized haloperidol on February 11, 1958.[6][7] This butyrophenone derivative, a more complex substituted piperidine, was found to possess potent antipsychotic activity, qualitatively similar to chlorpromazine but with significantly greater potency.[6] The introduction of haloperidol revolutionized the treatment of psychotic disorders like schizophrenia and remains a widely used antipsychotic to this day.[6][7]

1960: Pushing the Boundaries of Analgesia - The Invention of Fentanyl

Just two years after the discovery of haloperidol, Paul Janssen's laboratory made another groundbreaking contribution with the synthesis of fentanyl.[8] By modifying the 4-anilinopiperidine scaffold, they created an opioid analgesic estimated to be 50 to 100 times more potent than morphine.[8] The development of fentanyl and its analogues showcased the remarkable tunability of the piperidine core for achieving high-affinity interactions with opioid receptors.[9][10]

1970s: Targeting Neurotransmitter Transport - The Rise of Nipecotic Acid and GABA Uptake Inhibition

The 1970s saw a shift in focus towards the modulation of neurotransmitter systems beyond direct receptor agonism or antagonism. Researchers discovered that nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of the uptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[11][12][13] This finding opened up a new therapeutic avenue for treating conditions like epilepsy by enhancing GABAergic neurotransmission.[13] This research laid the groundwork for the development of GABA uptake inhibitors like tiagabine.[14]

Key Therapeutic Classes and Structure-Activity Relationships (SAR)

The versatility of the substituted piperidine scaffold is evident in the wide array of therapeutic classes it has spawned. The following sections delve into the SAR of some of the most significant classes.

The 4-Phenylpiperidine Opioids

The discovery of meperidine spurred extensive research into the SAR of 4-phenylpiperidines as opioid receptor agonists.

Table 1: Quantitative Data for Meperidine and Related Analogues

| Compound | Target | Activity | Reference(s) |

| Meperidine | μ-Opioid Receptor | Agonist | [4] |

| Sodium Channel | IC50 = 112 µM | [4] | |

| Serotonin Transporter (SERT) | Ki = 41 nM | [15] |

Key SAR Insights:

-

4-Phenyl Group: Essential for analgesic activity. Substitution on the phenyl ring can modulate potency and side-effect profiles.

-

4-Ester/Acyl Group: The nature of the substituent at the 4-position significantly influences potency.

-

N-Substituent: The group attached to the piperidine nitrogen is critical for activity. Small alkyl groups like methyl (as in meperidine) are common, while larger groups can lead to changes in receptor selectivity and potency.

The Butyrophenone Antipsychotics

The development of haloperidol established the butyrophenone class of antipsychotics, which primarily act as dopamine D2 receptor antagonists.

Table 2: Receptor Binding Profile of Haloperidol

| Receptor | Affinity (Ki, nM) |

| Dopamine D2 | High |

| Dopamine D3 | Moderate |

| Dopamine D4 | Moderate |

| Serotonin 5-HT2A | Moderate |

| α1-Adrenergic | Moderate |

| Histamine H1 | Low |

Note: Specific Ki values can vary depending on the experimental conditions.

Key SAR Insights:

-

Butyrophenone Chain: The three-carbon chain between the piperidine nitrogen and the keto group is optimal for D2 receptor affinity.

-

4-Substituted Piperidine: The 4-hydroxy-4-(4-chlorophenyl)piperidine moiety is a key feature of haloperidol and contributes significantly to its high affinity for the D2 receptor.

-

Fluorophenyl Group: The p-fluorophenyl group is important for potency.

The 4-Anilinopiperidine Opioids

Fentanyl and its derivatives represent a class of exceptionally potent μ-opioid receptor agonists.

Table 3: Relative Potency of Fentanyl and Analogues

| Compound | Potency Relative to Morphine |

| Morphine | 1 |

| Fentanyl | 50-100 |

| Sufentanil | 500-1000 |

| Carfentanil | ~10,000 |

Key SAR Insights:

-

N-Phenethyl Group: This group is crucial for the high potency of fentanyl.

-

4-Anilino Group: The N-phenylpropanamide moiety at the 4-position is essential for activity. Modifications to the aniline ring and the propanamide group have led to the development of numerous analogues with varying potencies and durations of action.

Experimental Protocols

To provide a practical understanding of the synthesis and evaluation of these foundational molecules, this section outlines key experimental procedures.

Synthesis of Meperidine (Illustrative Historical Method)

The original synthesis of meperidine involved the reaction of phenylacetonitrile with a nitrogen mustard derivative. Due to the hazardous nature of the reagents, modern syntheses often employ alternative routes. An early patented method is described below.

Protocol 1: Synthesis of Meperidine Nitrile

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a suspension of sodium amide in an inert solvent such as toluene.

-

Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile in toluene to the sodium amide suspension while stirring.

-

Formation of the Nitrile: To the resulting solution, add β,β'-dichlorodiethylmethylamine.

-

Reaction and Workup: Heat the reaction mixture under reflux for several hours. After cooling, carefully quench the reaction with water. Separate the organic layer, wash with water, and dry over a suitable drying agent. Remove the solvent under reduced pressure to obtain the crude Demerol nitrile.

-

Hydrolysis and Esterification: The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, followed by esterification with ethanol to yield meperidine.[16]

GABA Uptake Inhibition Assay

The evaluation of compounds like nipecotic acid for their ability to inhibit GABA uptake is crucial for identifying potential anticonvulsant agents.

Protocol 2: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

-

Preparation of Synaptosomes: Homogenize rat cerebral cortex in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.

-

Uptake Assay: Resuspend the synaptosomal pellet in a physiological buffer. Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (e.g., nipecotic acid derivatives).

-

Initiation of Uptake: Initiate GABA uptake by adding a solution containing [³H]GABA.

-

Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage inhibition of [³H]GABA uptake against the logarithm of the compound concentration.[11][12][17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted piperidines are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Opioid Receptor Signaling

Opioid analgesics like meperidine and fentanyl exert their effects by activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Opioid receptor signaling cascade.

Activation of the μ-opioid receptor by an agonist leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron. Together, these effects lead to a reduction in neuronal excitability and the sensation of pain.[18][19][20][21]

GABA Transporter (GAT-1) Inhibition

GABA uptake inhibitors like nipecotic acid enhance GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft.

Caption: Mechanism of GABA transporter inhibition.

The GABA transporter 1 (GAT-1) removes GABA from the synaptic cleft back into the presynaptic neuron in a sodium and chloride-dependent manner. GABA uptake inhibitors competitively block GAT-1, leading to an increased concentration and prolonged presence of GABA in the synaptic cleft. This results in enhanced activation of postsynaptic GABA receptors and a stronger inhibitory signal.[1][22][23][24][25]

Dopamine D2 Receptor Antagonism

Antipsychotics like haloperidol primarily function by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.

Caption: Dopamine D2 receptor antagonism by antipsychotics.

Dopamine released from the presynaptic neuron normally binds to and activates D2 receptors on the postsynaptic neuron, initiating a signaling cascade that often involves the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antipsychotic drugs like haloperidol act as antagonists, binding to D2 receptors without activating them, thereby blocking the effects of dopamine and reducing excessive dopaminergic activity in the brain, which is thought to underlie the positive symptoms of schizophrenia.[26][27][28][29][30]

Conclusion

The discovery and development of substituted piperidines represent a triumph of medicinal chemistry. From the serendipitous finding of meperidine's analgesic properties to the rational design of potent and selective agents targeting a variety of receptors and transporters, the piperidine scaffold has proven to be an exceptionally versatile and fruitful starting point for drug discovery. The historical evolution of this structural class continues to provide valuable lessons for modern drug hunters. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of these foundational molecules is essential for the continued innovation and development of new therapeutics built upon the enduring legacy of the piperidine ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. Meperidine: Appearance, Formulations & History | What Is Meperidine? [ophelia.com]

- 4. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 5. Meperidine: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. ussc.gov [ussc.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.uno.edu [scholarworks.uno.edu]

- 16. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

- 17. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Video: Opioid Receptors: Overview [jove.com]

- 22. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 24. GABA transporter - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 27. researchgate.net [researchgate.net]

- 28. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 30. researchgate.net [researchgate.net]

Predicted Mechanism of Action for 1-(But-3-yn-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound, 1-(But-3-yn-1-yl)piperidine. Based on an extensive review of the scientific literature concerning structurally related molecules, this technical guide posits that this compound is likely to exhibit activity as a modulator of monoamine oxidase (MAO), histamine H3 receptors, and the serotonin transporter (SERT). This prediction is founded on the established pharmacological profiles of compounds containing the piperidine scaffold and, more specifically, N-alkynylpiperidine moieties. This guide provides a comprehensive overview of the predicted biological targets, relevant signaling pathways, and detailed experimental protocols for the in vitro assessment of these activities.

Introduction

This compound is a synthetic compound featuring a piperidine ring N-substituted with a butynyl group. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals targeting the central nervous system (CNS) and other biological systems. The introduction of the butynyl group, a reactive alkyne functional group, suggests the potential for specific interactions with biological targets, including covalent modification. This guide synthesizes available data on analogous compounds to forecast the primary mechanisms through which this compound may exert its pharmacological effects.

Predicted Biological Targets and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to interact with one or more of the following biological targets:

-

Monoamine Oxidase (MAO): A hydroxylated analog, 1-(But-3-yn-1-yl)piperidin-4-ol, has been identified as an inhibitor of both MAO-A and MAO-B. These enzymes are critical for the metabolism of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. The terminal alkyne in this compound could potentially act as a mechanism-based inactivator of MAO.

-

Histamine H3 Receptor: The 1-butynylpiperidine scaffold is utilized in the synthesis of compounds with dual histamine H3 receptor antagonism. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonism of the H3 receptor enhances neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.

-

Serotonin Transporter (SERT): The same scaffold is also a key component in the synthesis of serotonin reuptake inhibitors. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT increases the extracellular concentration of serotonin, a primary mechanism for the treatment of depression and anxiety disorders.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not publicly available, the following tables summarize the activities of structurally related piperidine derivatives against the predicted targets. This data provides a basis for the predicted pharmacological profile.

Table 1: Monoamine Oxidase (MAO) Inhibition by Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Piperine | MAO-A | 49.3 | Kong et al. (2004) |

| Piperine | MAO-B | 91.3 | Kong et al. (2004) |

| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | (Not specified) |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | (Not specified) |

Table 2: Histamine H3 Receptor Binding Affinity of Piperidine Derivatives

| Compound | Target | Ki (nM) | Reference |

| Piperidine Derivative 5 | hH3R | 7.70 | Structural and Molecular Insight into Piperazine and Piperidine Derivatives... |

| Piperidine Derivative 11 | hH3R | 6.2 | Structural and Molecular Insight into Piperazine and Piperidine Derivatives... |

| Piperidine Derivative 17d | hH3R | Potent Agonist | Synthesis and structure-activity relationships of N-aryl-piperidine derivatives... |

Table 3: Serotonin Transporter (SERT) Affinity of Piperidine Derivatives

| Compound | Target | Ki (nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine 1 | SERT | 2 | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives... |

| Meperidine Analog 9g | SERT | High Affinity | Synthesis, dopamine and serotonin transporter binding affinities... |

| 1-(1-benzoylpiperidin-4-yl) methanamine 12a | SERT | 8.2 (IC50) | Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl)... |

Visualizations

Predicted Signaling Pathways

Caption: Predicted signaling pathways for this compound.

General Experimental Workflow for Target Validation

Caption: General workflow for in vitro validation of predicted targets.

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.

-

Principle: This assay measures the hydrogen peroxide (H2O2) produced by the MAO-catalyzed oxidation of a substrate. The H2O2 is detected using a fluorescent probe.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

MAO assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compound: this compound

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

96-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in assay buffer.

-

In a 96-well plate, add the diluted compounds. Include wells for vehicle control (no inhibitor) and no enzyme control.

-

Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare a working solution containing the substrate, HRP, and fluorescent probe in assay buffer.

-

Initiate the reaction by adding the working solution to all wells.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 530 nm, emission 590 nm for Amplex Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using non-linear regression.

-

Histamine H3 Receptor Binding Assay (Radioligand)

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the H3 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]-Nα-methylhistamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H3 ligand (e.g., 10 µM thioperamide).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in binding buffer.

-

For determining non-specific binding, add the high concentration of the unlabeled ligand instead of the test compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Transporter (SERT) Uptake Assay (Radiolabeled)

-

Objective: To determine the inhibitory potency (IC50) of this compound on serotonin reuptake.

-

Principle: This assay measures the uptake of a radiolabeled serotonin analog into cells or synaptosomes expressing SERT. The ability of the test compound to inhibit this uptake is quantified.

-

Materials:

-

Cells expressing human SERT (e.g., HEK293-hSERT) or rat brain synaptosomes.

-

Radiolabeled serotonin (e.g., [3H]-5-HT).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound: this compound.

-

Positive control: A known SERT inhibitor (e.g., fluoxetine).

-

96-well cell culture plates or filter plates.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and positive control in uptake buffer.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with the diluted compounds or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]-5-HT to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and transfer the lysate to scintillation vials, or if using filter plates, harvest the cells onto the filters.

-

Add scintillation cocktail and measure the radioactivity.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

-

Subtract the non-specific uptake from all other measurements to get the specific uptake.

-

Calculate the percent inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of key CNS targets, including monoamine oxidase, the histamine H3 receptor, and the serotonin transporter. The information and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these predicted mechanisms of action. Further in vitro and in vivo studies are warranted to definitively characterize the pharmacological profile of this compound and to explore its potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 1-(But-3-yn-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] The resulting triazole ring is not merely a linker but a rigid, aromatic scaffold that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable component in bioactive molecules.

This document provides a detailed protocol for the use of 1-(but-3-yn-1-yl)piperidine, a terminal alkyne, in CuAAC reactions. While specific quantitative data for reactions involving this compound are not extensively published, the provided protocols are based on well-established procedures for similar terminal alkynes and are expected to provide high yields and purity.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 14256-74-7[5]

-

Molecular Formula: C₉H₁₅N[5]

-

Molecular Weight: 137.22 g/mol [5]

-

Structure:

-

A piperidine ring linked via a butyl chain to a terminal alkyne group.

-

Principle of the Reaction

The CuAAC reaction proceeds via a stepwise mechanism, which is distinct from the concerted thermal Huisgen 1,3-dipolar cycloaddition.[1][4] The copper(I) catalyst is essential for the reaction's efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][4] The generally accepted mechanism is as follows:

-

Formation of Copper Acetylide: The terminal alkyne, in this case, this compound, reacts with a Cu(I) species to form a copper acetylide intermediate.

-

Coordination with Azide: The organic azide coordinates to the copper acetylide complex.

-

Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

-

Ring Contraction and Protonation: This intermediate rearranges and, upon protonation, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the active Cu(I) catalyst for the next cycle.

General Reaction Scheme

Caption: General scheme of the Cu(I)-catalyzed cycloaddition.

Experimental Protocols

Two common protocols are provided below. Protocol A uses an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate, which is often preferred for its convenience and use in aqueous solutions. Protocol B employs a Cu(I) salt directly, which can be advantageous in anhydrous organic solvents.

Protocol A: In-Situ Generation of Cu(I) Catalyst in Aqueous Media

This protocol is well-suited for the click reaction of this compound with a water-soluble azide.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A mixture of water and a co-solvent like t-butanol or DMSO is common.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation to improve catalyst stability and reduce cytotoxicity)[6]

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., H₂O/t-BuOH 1:1).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, a pre-mixed solution of CuSO₄ and THPTA (1:2 molar ratio) can be prepared.

-

Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%). If using a ligand, add the pre-mixed catalyst solution.

-

Reduction: Add the sodium ascorbate solution (typically 5-10 mol%, or in excess) to the reaction mixture. The solution may change color as Cu(II) is reduced to Cu(I).

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol B: Using a Cu(I) Salt in an Organic Solvent

This protocol is suitable for reactions where anhydrous conditions are preferred.

Materials:

-

This compound

-

Organic azide

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Solvent: Anhydrous organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

-

A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (optional, can accelerate the reaction).

Procedure:

-

Reaction Setup: To a flask under an inert atmosphere (e.g., argon or nitrogen), add the organic azide (1.0 eq), this compound (1.0-1.2 eq), and the chosen anhydrous solvent.

-

Catalyst Addition: Add the Cu(I) salt (e.g., CuI, 1-5 mol%). If used, add DIPEA (1-2 eq).

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or filter the mixture through a short plug of silica gel to remove the copper catalyst.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Data Presentation

The following table presents representative quantitative data for a model CuAAC reaction between benzyl azide and phenylacetylene, which is expected to be comparable to reactions involving this compound under similar conditions.

| Entry | Copper Source (mol%) | Ligand/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | H₂O/t-BuOH (1:1) | 8 | >95 | Based on[4] |

| 2 | CuI (1) | None | CH₂Cl₂ | 12 | 91 | Based on[7] |

| 3 | CuI (5) | DIPEA | THF | 2 | 98 | Based on[7] |

| 4 | CuBr (5) | None | Neat | 0.25 | >99 | Based on[8] |

Note: Reaction conditions and outcomes can vary depending on the specific azide used, concentration, temperature, and solvent purity.

Visualizations

Catalytic Cycle of CuAAC

The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

Caption: Proposed catalytic cycle for the CuAAC reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a CuAAC reaction in the laboratory.

Caption: General laboratory workflow for a CuAAC reaction.

Safety and Handling

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction.

-

Copper Salts: Copper salts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

By following these protocols and safety precautions, researchers can effectively utilize this compound in copper-catalyzed click chemistry for a wide range of applications in chemical synthesis and drug development.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

Applications of 1-(But-3-yn-1-yl)piperidine in Bioconjugation Techniques: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)piperidine is a valuable bifunctional molecule for bioconjugation, integrating a terminal alkyne group for "click chemistry" applications with a piperidine moiety. The terminal alkyne facilitates highly efficient and specific covalent bond formation with azide-functionalized biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The piperidine ring, a common scaffold in pharmaceuticals, can enhance the physicochemical properties of the resulting bioconjugate, such as solubility, cell permeability, and metabolic stability.[1][2] This unique combination makes this compound a compelling reagent for applications in drug discovery, diagnostics, and fundamental biological research.

Application Note: Labeling of Azide-Modified Proteins

This application note describes a representative use of this compound for the covalent labeling of a model protein that has been functionalized with an azide group. This technique is broadly applicable for the attachment of the piperidine moiety to various biomolecules, including proteins, peptides, and nucleic acids, to introduce a handle for further functionalization or to modulate the biological properties of the target molecule.

The primary application of this technique is in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the piperidine group can act as a linker or part of the payload, potentially influencing the overall efficacy and pharmacokinetic profile of the conjugate.[3] Additionally, labeling proteins with this compound can be employed in proteomics to introduce a tag for enrichment or visualization of specific proteins in complex biological samples.

Key Advantages:

-

High Specificity and Efficiency: The CuAAC reaction is highly specific, reacting selectively with azide groups, and typically proceeds with high yields under mild, aqueous conditions.[4][5]

-

Improved Physicochemical Properties: The incorporation of the piperidine moiety may enhance the solubility, reduce aggregation, and improve the cell permeability of the labeled biomolecule.[1]

-

Versatility: The resulting triazole linkage is highly stable, and the piperidine ring can be further modified if desired, offering a versatile platform for more complex bioconjugate design.

Quantitative Data Summary

The following table summarizes representative quantitative data for the bioconjugation of an azide-modified model protein (e.g., BSA-N₃) with this compound via a CuAAC reaction. These values are illustrative and may vary depending on the specific protein, reaction conditions, and analytical methods used.

| Parameter | Value | Method of Determination |

| Reactants | ||

| Azide-Modified BSA Concentration | 1 mg/mL | UV-Vis Spectroscopy (A280) |

| This compound Concentration | 10 mM (in DMSO) | N/A |

| Reaction Conditions | ||

| Molar Excess of Alkyne | 50-fold | N/A |

| Copper(II) Sulfate Concentration | 1 mM | N/A |

| Sodium Ascorbate Concentration | 5 mM | N/A |

| THPTA Ligand Concentration | 5 mM | N/A |

| Reaction Time | 2 hours | N/A |

| Reaction Temperature | Room Temperature (25°C) | N/A |

| Reaction Outcome | ||

| Conjugation Efficiency | > 90% | SDS-PAGE with fluorescence scan |

| Yield of Purified Conjugate | 75-85% | UV-Vis Spectroscopy (A280) |

| Degree of Labeling (DOL) | 1-3 piperidine moieties per protein | Mass Spectrometry (MALDI-TOF) |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein (e.g., BSA-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns or centrifugal filtration units for purification

-

Microcentrifuge tubes

Reagent Preparation:

-

Azide-Modified Protein Solution: Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS, pH 7.4.

-

This compound Stock Solution (100 mM): Dissolve 13.7 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C.

-

Copper(II) Sulfate Stock Solution (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

-

Sodium Ascorbate Stock Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

-

THPTA Stock Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at -20°C.

Reaction Procedure:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 50-fold). Mix gently.

-

In a separate tube, prepare the catalyst premix by adding the following in order, vortexing briefly after each addition:

-

PBS buffer

-

THPTA stock solution (to a final reaction concentration of 5 mM)

-

Copper(II) Sulfate stock solution (to a final reaction concentration of 1 mM)

-

-

Add the catalyst premix to the protein-alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

Purification of the Labeled Protein:

-

Remove the excess, unreacted reagents and byproducts using a desalting column or a centrifugal filtration unit with a molecular weight cutoff appropriate for the protein.

-

If using a desalting column, equilibrate the column with the desired storage buffer (e.g., PBS) and apply the reaction mixture. Collect the protein-containing fractions.

-

If using centrifugal filtration, add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions. Wash the retained labeled protein with fresh PBS and repeat the centrifugation. Repeat the wash step 2-3 times.

-

Determine the concentration of the purified labeled protein using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon labeling.

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for protein bioconjugation.

Caption: The CuAAC reaction mechanism.

References

Application Notes and Protocols: 1-(But-3-yn-1-yl)piperidine as a Versatile Building Block in Novel Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics due to its favorable physicochemical properties and ability to interact with biological targets.[1] 1-(But-3-yn-1-yl)piperidine, with its terminal alkyne functionality, is an exceptionally valuable building block, enabling the synthesis of diverse molecular architectures through powerful coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical candidates, with a focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling reaction. These reactions are instrumental in modern drug discovery for creating complex molecules, including potential treatments for neurodegenerative diseases and infectious agents.

Key Applications and Advantages

This compound serves as a versatile precursor for a variety of pharmacologically relevant compounds. The terminal alkyne group is a gateway for:

-